3-(2,4-Dimethylphenyl)-2'-thiomethylpropiophenone

Description

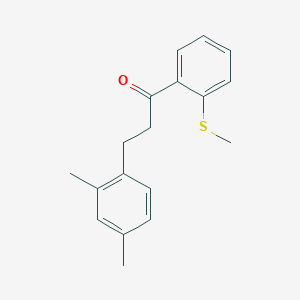

3-(2,4-Dimethylphenyl)-2'-thiomethylpropiophenone is an aromatic ketone derivative characterized by a propiophenone backbone substituted with a 2,4-dimethylphenyl group at the 3-position and a thiomethyl (-SCH₃) group at the 2'-position. This compound belongs to a class of structurally diverse propiophenone analogs, which are of interest in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric properties . Commercial availability is noted through 10 global suppliers, reflecting its relevance in industrial and research settings .

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-8-9-15(14(2)12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNKEVDSQOINQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644676 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-79-8 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-2’-thiomethylpropiophenone typically involves the reaction of 2,4-dimethylphenyl derivatives with thiomethylating agents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-2’-thiomethylpropiophenone can undergo various chemical reactions, including:

Reduction: Reduction reactions may target the carbonyl group, converting it into alcohols or other reduced forms.

Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-2’-thiomethylpropiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-2’-thiomethylpropiophenone involves its interaction with molecular targets through its thiomethyl and phenyl groups. These interactions can influence various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to derivatives with variations in phenyl ring substitution patterns and propiophenone substituents (Table 1). Key analogues include:

Table 1: Structural Comparison of Propiophenone Derivatives

| Compound Name | Phenyl Substituents | Propiophenone Substituent | Suppliers |

|---|---|---|---|

| 3-(2,4-Dimethylphenyl)-2'-thiomethylpropiophenone | 2,4-dimethyl | thiomethyl (-SCH₃) | 10 |

| 3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone | 2,3-dimethyl | fluoro (-F) | 10 |

| 3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone | 2,3-dimethyl | methoxy (-OCH₃) | 9 |

| 3-(2,3-Dimethylphenyl)-2'-methylpropiophenone | 2,3-dimethyl | methyl (-CH₃) | 10 |

- Phenyl Substitution: The 2,4-dimethylphenyl group in the target compound differs from the 2,3-dimethylphenyl configuration in analogues.

- Propiophenone Substituents: The thiomethyl group introduces sulfur-based polarity and nucleophilicity, contrasting with the electron-withdrawing fluoro group (increasing electrophilicity) and the electron-donating methoxy group (enhancing resonance stabilization) .

Commercial and Industrial Relevance

The target compound and its analogues exhibit comparable commercial availability (9–10 suppliers), suggesting similar demand in synthetic chemistry and material science . However, the thiomethyl variant’s unique properties may prioritize its use in sulfur-rich polymer matrices or as a ligand in catalytic systems, whereas fluoro and methoxy derivatives might find roles in electronic materials or pharmaceutical intermediates.

Inferred Physicochemical Properties

- Lipophilicity : Thiomethyl and methyl groups enhance lipophilicity compared to polar methoxy or fluoro substituents.

- Reactivity : The thiomethyl group’s nucleophilic sulfur atom facilitates thioether bond formation, unlike the inert methyl or electron-deficient fluoro groups.

- Stability : Thiomethyl derivatives may exhibit lower oxidative stability than methoxy or methyl analogues due to sulfur’s susceptibility to oxidation .

Biological Activity

3-(2,4-Dimethylphenyl)-2'-thiomethylpropiophenone, a compound with the CAS number 898793-79-8, is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as insights from recent research findings.

Chemical Structure and Properties

The compound features a thiomethyl group attached to a propiophenone backbone, which contributes to its unique reactivity and biological interactions. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria. A comparative analysis of its Minimum Inhibitory Concentration (MIC) values against common pathogens is presented in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

This table indicates that the compound exhibits stronger activity against fungal strains compared to bacterial strains, suggesting potential applications in antifungal therapies.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects on human cancer cells, including breast (MCF-7) and colon (Caco-2) cancer cell lines. The results from a study are summarized in Table 2.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 15 | High |

| Caco-2 | 20 | Moderate |

| A549 | 30 | Low |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The thiomethyl group may interact with thiol-containing enzymes, disrupting their function.

- Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering permeability and leading to cell lysis.

Case Studies

Several case studies have reported on the biological effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.